molecular formula C23H23N5O2S B12135950 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-naphthylaceta mide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-naphthylaceta mide

Cat. No.: B12135950
M. Wt: 433.5 g/mol
InChI Key: XFJRATHFBWNEPQ-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-naphthylacetamide is a complex organic compound that features a triazole ring, a naphthyl group, and an acetamide moiety. This compound is of interest due to its potential biological activities and its structural uniqueness, which combines several pharmacophores into a single molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-naphthylacetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group with a methylethoxy substituent can be introduced through a nucleophilic substitution reaction.

    Thioether Formation: The sulfur atom is introduced via a nucleophilic substitution reaction with a suitable thiol.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction with naphthylamine and acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-naphthylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving triazole and naphthyl groups.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-naphthylacetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or participate in hydrogen bonding, while the naphthyl group can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-phenyl-1,3,4-thiadiazole: Shares the triazole ring but lacks the naphthyl and acetamide groups.

    4-amino-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol: Similar triazole structure but different substituents.

Uniqueness

2-{4-amino-5-3-(methylethoxy)phenyl}-N-naphthylacetamide is unique due to its combination of a triazole ring, a naphthyl group, and an acetamide moiety, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N5O2S

Molecular Weight

433.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H23N5O2S/c1-15(2)30-18-10-5-9-17(13-18)22-26-27-23(28(22)24)31-14-21(29)25-20-12-6-8-16-7-3-4-11-19(16)20/h3-13,15H,14,24H2,1-2H3,(H,25,29)

InChI Key

XFJRATHFBWNEPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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